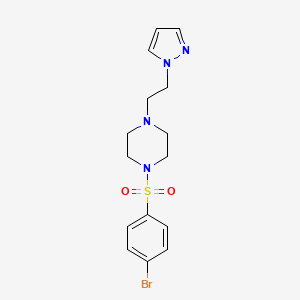

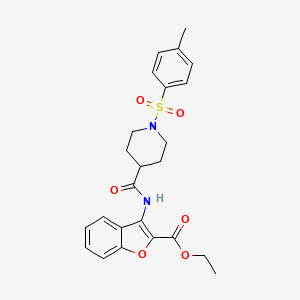

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

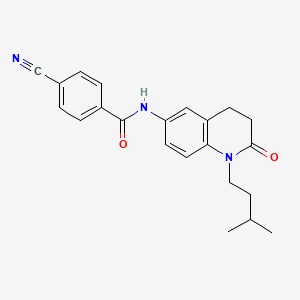

This compound is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .

Molecular Structure Analysis

The molecule contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms. It also has a pyrazole ring, which is a three carbon compound with two adjacent nitrogen atoms. Additionally, it has a bromophenylsulfonyl group attached to the piperazine ring .Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, particularly at the nitrogen atoms, which can act as nucleophiles. The bromine atom in the bromophenylsulfonyl group is also a good leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific substituents on the piperazine ring. Generally, piperazines are stable compounds. They can form salts with acids due to the presence of nitrogen atoms .Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with a piperazine substituent demonstrate significant anticancer activity. Notably, a study explored the anticancer potential of polyfunctional substituted 1,3-thiazoles, revealing that the inclusion of a piperazine substituent significantly enhances the effectiveness against various cancer cell lines. This suggests that derivatives similar to 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine could hold promise in cancer treatment strategies due to their structural affinity (Turov, 2020).

Antiproliferative Effects

Another study synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, demonstrating notable antiproliferative effects against human cancer cell lines. This work highlights the potential therapeutic applications of piperazine derivatives in combating cancer through inhibition of cell proliferation (Mallesha et al., 2012).

Structural and Computational Analysis

Research involving novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives focuses on their crystal structure and computational analysis. These studies provide insight into the molecular interactions and properties of such compounds, offering a foundation for the design of new molecules with enhanced biological activities (Kumara et al., 2017).

Bacterial Biofilm and Enzyme Inhibition

Innovative bis(pyrazole-benzofuran) hybrids containing a piperazine linker have shown potent inhibitory effects on bacterial biofilm formation and MurB enzymes. These findings suggest the potential of such compounds in developing new antibacterial agents that target biofilm-associated infections and resist conventional treatments (Mekky & Sanad, 2020).

Adenosine Receptor Antagonism

Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has led to the discovery of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. Such compounds demonstrate the versatility of piperazine derivatives in modulating receptor activities, which could be beneficial in treating diseases associated with adenosine receptors (Borrmann et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN4O2S/c16-14-2-4-15(5-3-14)23(21,22)20-12-9-18(10-13-20)8-11-19-7-1-6-17-19/h1-7H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFXGFLJFUYBLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2587593.png)

![N-(benzo[b]thiophen-5-yl)thiophene-2-carboxamide](/img/structure/B2587594.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2587602.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2587604.png)

![benzyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2587606.png)

![2-(cyclohex-3-en-1-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2587609.png)